molecular formula C10H12N2O6S B1198812 Ritipenem CAS No. 84845-57-8

Ritipenem

Cat. No.: B1198812
CAS No.: 84845-57-8
M. Wt: 288.28 g/mol
InChI Key: IKQNRQOUOZJHTR-UWBRJAPDSA-N
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Description

Ritipenem is a synthetic beta-lactam antibiotic belonging to the penem class. It has a broad antimicrobial spectrum and high resistance to beta-lactamases. This compound is notable for being one of the early orally available carbapenems. It is manufactured by Tanabe Seiyaku in the form of this compound acoxil, a prodrug that is hydrolyzed to the active component this compound during transport across the gastrointestinal mucosa .

Scientific Research Applications

Ritipenem has several scientific research applications, including:

Mechanism of Action

Target of Action

Ritipenem, like other β-lactams, interacts with the penicillin-binding proteins (PBPs) . In E. coli, the main target of this compound is PBP2, and PBP3 is also equivalent to PBP2 in the Enterobacteriaceae .

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets, the PBPs. These proteins are essential for the synthesis of the bacterial cell wall. By binding to these proteins, this compound inhibits cell wall synthesis, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately, cell lysis .

Pharmacokinetics

Oral this compound (this compound acoxil) is only about 30–40% bioavailable, producing a mean AUC of 497 mg/l min in healthy volunteers . Some intersubject variability has been noted, possibly due to either presystemic metabolism of this compound and/or transformation of the prodrug to compounds other than this compound .

Result of Action

The result of this compound’s action is the lysis of bacterial cells. This is evidenced by decreases in culture turbidities and morphological changes of the destroyed cells after treatments with this compound . Its bacteriolytic activity is highly potent against Haemophilus influenzae .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that selectively inhibit certain PBPs can affect the lysis induced by this compound . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Ritipenem users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. They should use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ritipenem plays a crucial role in biochemical reactions, particularly in its interaction with penicillin-binding proteins (PBPs). It exhibits high affinity for PBP 1b, which is essential for inducing bacterial lysis . This compound also interacts with other PBPs, such as PBP 3a and 3b, although with lower affinity. These interactions lead to the inhibition of cell wall synthesis in bacteria, resulting in their destruction . The compound’s bacteriolytic activity is particularly potent against Haemophilus influenzae .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces bacterial cell lysis by binding to PBPs and inhibiting cell wall synthesis . This leads to morphological changes and decreases in culture turbidity, indicating cell destruction . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bacteriolytic activity, which disrupts normal cellular functions in bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PBPs, particularly PBP 1b . This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis . This compound’s mechanism of action is similar to that of other β-lactam antibiotics, but it exhibits unique binding affinities that contribute to its potent bacteriolytic activity . The compound’s ability to inhibit PBPs 3a and 3b further enhances its effectiveness against certain bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its bacteriolytic activity over extended periods . Its effectiveness may decrease over time due to degradation or the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and induces cell lysis . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to host tissues . Studies have identified threshold effects, where the bacteriolytic activity of this compound is maximized without causing significant toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its hydrolysis to the active form during transport across the gastrointestinal mucosa . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound’s metabolic pathways are essential for its bioavailability and effectiveness as an antimicrobial agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Less than 50% of this compound acoxil is absorbed in the intestinal tract, and this fraction is completely hydrolyzed to this compound during transport . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within bacterial cells allows it to effectively bind to PBPs and inhibit cell wall synthesis . This targeted localization is essential for its bacteriolytic activity and overall effectiveness as an antimicrobial agent .

Preparation Methods

Ritipenem is synthesized through a series of chemical reactions. The preparation involves the reaction of an azetidinone thiolester with acetoxymethyl oxalyl chloride, followed by reductive carbonyl condensation and desilylation. The industrial production method involves the use of the sodium salt of 2-carbamoyloxyethanethioic acid, which is condensed with acetoxymethyl oxalyl chloride .

Chemical Reactions Analysis

Ritipenem undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, affecting its antimicrobial properties.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Comparison with Similar Compounds

Ritipenem is similar to other beta-lactam antibiotics, such as imipenem, cephaloridine, amoxicillin, and benzylpenicillin. this compound has a unique profile due to its high resistance to beta-lactamases and its oral availability in the form of this compound acoxil. Unlike imipenem, this compound shows no activity against Pseudomonas aeruginosa .

Similar Compounds

  • Imipenem
  • Cephaloridine
  • Amoxicillin
  • Benzylpenicillin

Properties

IUPAC Name

(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNRQOUOZJHTR-UWBRJAPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84845-58-9 (Parent)
Record name Ritipenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60868840
Record name Ritipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84845-57-8
Record name Ritipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84845-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritipenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ritipenem exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []

Q2: Does this compound show preferential binding to specific PBPs?

A2: Yes, studies have shown that this compound preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []

Q3: Can binding to other PBPs affect this compound's activity?

A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of this compound. [] This suggests that the specific PBP binding profile of this compound contributes to its overall antibacterial effect.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be found in chemical databases and scientific literature.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not contain details on spectroscopic data for this compound. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.

Q6: What is the metabolic fate of this compound?

A7: this compound is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []

Q7: Is there evidence of this compound transfer across the placenta or into breast milk?

A9: Research in rats suggests that a small amount of radioactivity from this compound acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using this compound in pregnant or breastfeeding individuals.

Q8: What is the spectrum of activity of this compound?

A10: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, this compound shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []

Q9: Has this compound been evaluated in clinical trials?

A11: Several clinical trials have investigated the efficacy and safety of this compound in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of this compound in treating bacterial infections.

Q10: What are the known mechanisms of resistance to this compound?

A10: Although this compound exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:

  • Reduced permeability of the outer membrane: This mechanism limits the entry of this compound into bacterial cells, making it less effective. []
  • Efflux pumps: Some bacteria possess efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration. []
  • Alterations in PBPs: Mutations in PBPs can decrease their affinity for this compound, rendering the drug less effective in inhibiting cell wall synthesis. []

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